4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine
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Overview
Description
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H3ClIN3. It is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[1,2-F][1,2,4]triazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with suitable halogenating agents. For instance, the reaction of 4-chloropyrrole with iodine in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions, such as temperature and pH, are crucial to minimize side reactions and maximize product formation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with azide can yield 4-chloro-6-azidopyrrolo[1,2-F][1,2,4]triazine .
Scientific Research Applications
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Material Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-bromopyrrolo[1,2-F][1,2,4]triazine
- 4-Chloro-6-fluoropyrrolo[1,2-F][1,2,4]triazine
- 4-Chloro-6-methylpyrrolo[1,2-F][1,2,4]triazine
Uniqueness
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can participate in unique substitution reactions that are not possible with other halogens .
Properties
Molecular Formula |
C6H3ClIN3 |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
4-chloro-6-iodopyrrolo[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-3-9-5-2-1-4(8)11(5)6/h1-3H |
InChI Key |
CDIOGOODBXFLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CN=C(N2C(=C1)I)Cl |
Origin of Product |
United States |
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